

# 1-(4-Chlorophenyl)ethanol chemical structure and formula

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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)ethanol

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An In-depth Technical Guide to 1-(4-Chlorophenyl)ethanol

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of **1-(4-Chlorophenyl)ethanol**, a key intermediate in the development of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

#### **Chemical Structure and Identification**

- **1-(4-Chlorophenyl)ethanol** is an aromatic alcohol characterized by a chlorophenyl group attached to an ethanol backbone. The chlorine atom is substituted at the para-position (position 4) of the phenyl ring.
- Chemical Formula: C<sub>8</sub>H<sub>9</sub>ClO[1][2][3]
- Systematic IUPAC Name: 1-(4-chlorophenyl)ethanol
- CAS Number: 3391-10-4[1][2][3][4][5]
- Synonyms: p-Chloro-α-methylbenzyl alcohol, 4-Chloro-α-methylbenzenemethanol[4][5]

The structural formula is represented by the following SMILES and InChIKey identifiers:

SMILES: CC(O)c1ccc(Cl)cc1[2][4][6]



InChikey: MVOSNPUNXINWAD-UHFFFAOYSA-N[2][4][6]

## **Physicochemical Properties**

**1-(4-Chlorophenyl)ethanol** is typically a colorless to pale yellow liquid at room temperature.[1] [4] It is soluble in common organic solvents but has limited solubility in water.[1] A summary of its key quantitative properties is provided in the table below.

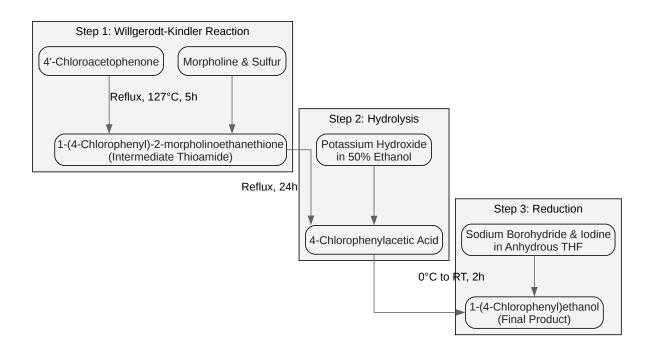
Property	Value	Reference(s)
Molecular Weight	156.61 g/mol	[2][3][4]
Appearance	Clear, colorless liquid	[1][4]
Density	1.171 g/mL at 25 °C	[2][4][7]
Boiling Point	119 °C at 10 mmHg	[4][7][8]
122-124 °C at 15 Torr	[5]	
Refractive Index	n20/D 1.541	[4][8]
Flash Point	>110 °C (>230 °F)	[7][9]
рКа	14.22 ± 0.20 (Predicted)	[1]

## Synthesis of 1-(4-Chlorophenyl)ethanol

The synthesis of **1-(4-Chlorophenyl)ethanol** can be achieved through various methods, most commonly via the reduction of the corresponding ketone, 4'-chloroacetophenone. A detailed experimental protocol based on a patented multi-step synthesis is outlined below. This process involves the conversion of 4'-chloroacetophenone to an intermediate, 4-chlorophenylacetic acid, via the Willgerodt-Kindler reaction, followed by reduction to the target alcohol.

### **Logical Workflow of Synthesis**





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Caption: Synthesis workflow for **1-(4-Chlorophenyl)ethanol**.

## **Experimental Protocol**

Step 1: Synthesis of 1-(4-Chlorophenyl)-2-morpholinoethanethione (Willgerodt-Kindler Intermediate)[10]

- To a 100 mL three-necked flask equipped with a magnetic stirrer, add 11.8 mL (135.6 mmol) of morpholine.
- Add 6.0 g (39 mmol) of 4'-chloroacetophenone and 2.0 g (62.4 mmol) of sulfur powder.



- Heat the mixture to reflux at 127°C and maintain for 5 hours.
- Cool the reaction mixture to room temperature.
- Add 100 mL of ethyl acetate and stir for 30 minutes.
- Filter the mixture to obtain the crude light-yellow solid product, which is used directly in the next step without further purification.

#### Step 2: Synthesis of 4-Chlorophenylacetic Acid (Hydrolysis)[10]

- In a 200 mL three-necked flask, add 80 mL of 50% ethanol.
- Add the crude thioamide intermediate from Step 1 and 5.6 g (100 mmol) of potassium hydroxide.
- Heat the mixture to reflux for 24 hours.
- Cool the reaction to room temperature and add 70 mL of water.
- Adjust the pH to 7 using 6N hydrochloric acid and filter to remove any precipitated solids.
- Further acidify the filtrate to pH 2 with 6N hydrochloric acid to precipitate the product.
- Filter the white solid, wash with water (2 x 30 mL), and dry to yield 4-chlorophenylacetic acid.

#### Step 3: Synthesis of 1-(4-Chlorophenyl)ethanol (Reduction)[10]

- Set up a 200 mL three-necked flask under a nitrogen atmosphere, equipped with a mechanical stirrer.
- Add 50 mL of anhydrous tetrahydrofuran (THF) and cool the flask to 0°C in an ice-salt bath.
- Add 2.2 g (57.8 mmol) of sodium borohydride, followed by 4.6 g (27 mmol) of 4chlorophenylacetic acid from Step 2. Stir for 10 minutes.
- Prepare a solution of 6.86 g (27 mmol) of iodine in 40 mL of anhydrous THF. Add this solution dropwise to the reaction mixture, maintaining the temperature below 10°C.



- After the addition is complete, continue the reaction for 1 hour at 0-10°C.
- Allow the reaction to warm to room temperature and stir for an additional hour.
- Slowly add 30 mL of methanol dropwise to quench the reaction.
- Remove the solvent under reduced pressure.
- To the residue, add 80 mL of 20% potassium hydroxide solution and stir for 30 minutes.
- Extract the aqueous layer with dichloromethane (3 x 40 mL).
- Combine the organic layers, wash with saturated brine (50 mL), and dry over anhydrous sodium sulfate.
- Evaporate the solvent under reduced pressure to obtain the final product, 1-(4-Chlorophenyl)ethanol, as a colorless liquid.

## **Analytical Characterization**

The identity and purity of **1-(4-Chlorophenyl)ethanol** are typically confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

#### General Protocol for NMR and IR Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>) with a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H NMR spectrum is recorded on a spectrometer (e.g., 400 or 500 MHz). The expected signals for **1-(4-chlorophenyl)ethanol** include a doublet for the methyl protons, a quartet for the methine proton, a singlet for the hydroxyl proton (which may be broad), and multiplets or doublets in the aromatic region for the phenyl protons.[11]
- ¹³C NMR: A ¹³C NMR spectrum is recorded under similar conditions. Expected signals would correspond to the methyl carbon, the hydroxyl-bearing methine carbon, and the four distinct carbons of the p-substituted phenyl ring.[11][12]



#### Infrared (IR) Spectroscopy:

• A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or analyzed using an ATR-FTIR spectrometer. The IR spectrum is recorded. Key characteristic absorption bands include a broad peak around 3300-3400 cm<sup>-1</sup> corresponding to the O-H stretch of the alcohol, C-H stretching peaks (aromatic and aliphatic), C=C stretching peaks in the aromatic region (approx. 1490-1600 cm<sup>-1</sup>), and a C-O stretching peak around 1080-1100 cm<sup>-1</sup>.[11]

## **Applications in Research and Development**

**1-(4-Chlorophenyl)ethanol** serves as a crucial building block in the synthesis of a wide range of organic molecules.[1] Its primary applications are in the pharmaceutical and agrochemical industries.[1]

- Pharmaceutical Synthesis: It is an intermediate in the preparation of various active pharmaceutical ingredients (APIs). The chiral versions of this alcohol are particularly valuable for synthesizing enantiomerically pure drugs.
- Agrochemicals: It is used in the synthesis of fungicides and other crop protection agents.
- Material Science: It can be used in the synthesis of dyes and pigments.
- Antimicrobial Properties: The compound itself has been noted to exhibit some antimicrobial and antifungal properties.[1]

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